molecular formula C6H13NO B2433380 [1-(2-Aminoethyl)cyclopropyl]methanol CAS No. 1490143-92-4

[1-(2-Aminoethyl)cyclopropyl]methanol

Cat. No.: B2433380
CAS No.: 1490143-92-4
M. Wt: 115.176
InChI Key: OAJCCDYAAMJBNI-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of a cyclopropyl ring attached to a methanol group and an aminoethyl side chain. It is typically found as a colorless to pale yellow liquid or solid, depending on its physical state .

Properties

IUPAC Name

[1-(2-aminoethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-3-6(5-8)1-2-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCCDYAAMJBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclopropyl]methanol generally involves the reaction of cyclopropylmethanol with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [1-(2-Aminoethyl)cyclopropyl]methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing molecules on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in the development of new drugs for various diseases .

Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins .

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)cyclopropyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl side chain allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: [1-(2-Aminoethyl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl ring, an aminoethyl side chain, and a methanol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

[1-(2-Aminoethyl)cyclopropyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, receptor interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to a methanol moiety with an aminoethyl side chain. This configuration may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, monomeric alkaloids, which share structural similarities, have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
Compound A (similar structure)0.0039S. aureus
Compound B0.0195E. coli
This compound (hypothetical)TBDTBD

Note: The MIC values for this compound are yet to be determined in specific studies.

The mechanism of action for this compound may involve interaction with specific enzymes or receptors. Similar compounds have been observed to modulate receptor activity, potentially leading to therapeutic effects.

Case Study: Receptor Modulation

A study on related cyclopropyl compounds indicated that they could act as enzyme inhibitors by binding to active sites, thereby altering metabolic pathways associated with disease states .

Pharmacological Studies

Pharmacokinetic studies suggest that compounds with a cyclopropyl structure can exhibit varied absorption and distribution characteristics. For example, certain JAK3 inhibitors with cyclopropyl residues demonstrated high tissue distribution and rapid metabolism, indicating potential for therapeutic use in inflammatory diseases .

Table 2: Pharmacokinetic Parameters of Cyclopropyl Compounds

CompoundHalf-Life (min)Bioavailability (%)Tissue Distribution
Cyclopropyl A1825High
Cyclopropyl BTBDTBDTBD

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